molecular formula C11H24O<br>CH3(CH2)9CH2OH<br>C11H24O B1663989 Undecanol CAS No. 112-42-5

Undecanol

Cat. No.: B1663989
CAS No.: 112-42-5
M. Wt: 172.31 g/mol
InChI Key: KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Undecanol, also known as 1-undecanol or undecan-1-ol , is a fatty alcohol that primarily targets yeast cells such as Saccharomyces cerevisiae . It exhibits potent fungicidal activity against these yeast cells .

Mode of Action

This compound interacts with yeast cells by disrupting the native membrane-associated function of the integral proteins . This disruption is primarily due to this compound’s ability as a nonionic surfactant . The balance between its hydrophilic (water-attracting) and hydrophobic (water-repelling) portions is crucial for its maximum activity .

Biochemical Pathways

This compound affects the biochemical pathways related to glucose-induced acidification in yeast cells . It inhibits the plasma membrane H±ATPase, an enzyme that plays a critical role in maintaining the pH balance within the cell . This inhibition disrupts the normal functioning of the cell, leading to its death .

Pharmacokinetics

As a fatty alcohol, it is likely to have low water solubility , which could impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the death of yeast cells . It rapidly kills S. cerevisiae cells, even those in which cell division is inhibited .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the balance between its hydrophilic and hydrophobic portions can affect its activity . , suggesting that it can maintain its effectiveness across different pH environments.

Safety and Hazards

Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is considered a marine pollutant by DOT . Immediate steps should be taken to limit its spread to the environment .

Future Directions

Undecanol has been found to have antifungal activity, which could be further explored for potential applications . More research could also be done to understand the mechanism of action of this compound and other alkanols in disrupting the function of integral proteins .

Properties

IUPAC Name

undecan-1-ol
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InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCO
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Molecular Formula

C11H24O, Array
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DSSTOX Substance ID

DTXSID0026915
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Molecular Weight

172.31 g/mol
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Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour
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Boiling Point

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C
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Flash Point

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C
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Solubility

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol)
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Density

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840
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Vapor Pressure

0.00297 [mmHg]
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Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.
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Color/Form

Colorless liquid

CAS No.

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8
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Melting Point

60.6 °F (USCG, 1999), 19 °C, 15.9 °C
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Synthesis routes and methods I

Procedure details

In "Materials Tested as Insect Attractants" compiled by M. Beroza and N. Green in Agriculture Handbook No. 239 in Table 2 it is stated that 3-methyl-1-nonen-3-ol has, on a scale of 1 to 3, an attractancy of "1" for the Oriental Fruit Fly and an attractancy of "1" for the Mediterrean Fruit Fly and 4,8-dimethyl-7-nonen-4-ol has on a scale of 1 to 3 an attractancy of 37 2" for the Oriental Fruit Fly and an attractancy of "3" for the Mediterrean Fruit Fly and an attractancy of "1" for the Mexican Fruit Fly and an attractancy of "1" for Drosophila.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 3 mL of acetic acid was dissolved 375 mg of 1-undecanol to give a solution, and the solution was combined with 150 mg of the catalyst B10 obtained from Example 22 and 32 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere at normal atmospheric pressure for 4 hours. The reaction mixture was analyzed through gas chromatography to find that undecanoic acid was produced in a yield of 22% with a conversion from 1-undecanol of 44%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecanol
Reactant of Route 2
Undecanol
Reactant of Route 3
Undecanol
Reactant of Route 4
Reactant of Route 4
Undecanol
Reactant of Route 5
Reactant of Route 5
Undecanol
Reactant of Route 6
Reactant of Route 6
Undecanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.